molecular formula C13H29N3O4 B8116182 N,N-Bis(PEG1-amine)-N-Boc

N,N-Bis(PEG1-amine)-N-Boc

Cat. No.: B8116182
M. Wt: 291.39 g/mol
InChI Key: VRARODMFURCNSE-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1-amine)-N-Boc is a compound that features a polyethylene glycol (PEG) backbone with amine and Boc (tert-butoxycarbonyl) protecting groups. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in water and organic solvents, and its ability to form stable conjugates with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-amine)-N-Boc typically involves the reaction of PEG1-amine with Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the PEG backbone and the Boc protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using techniques such as column chromatography or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG1-amine)-N-Boc can undergo various chemical reactions, including:

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, usually at room temperature.

Major Products Formed

    Substitution Reactions: The major products are typically N-substituted PEG derivatives.

    Deprotection Reactions: The major product is the free amine form of the compound.

Scientific Research Applications

N,N-Bis(PEG1-amine)-N-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: Applied in the production of polymers and materials with specific properties, such as hydrogels and surface coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG1-amine)-N-Boc primarily involves its ability to form stable conjugates with other molecules through its amine groups. The Boc protecting group ensures that the amine groups remain protected during synthesis and can be selectively deprotected when needed. This allows for precise control over the functionalization of the PEG backbone, enabling the creation of tailored molecules for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(PEG1-azide)-N-amido-PEG1-amine
  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

Uniqueness

N,N-Bis(PEG1-amine)-N-Boc is unique due to its combination of PEG backbone, amine groups, and Boc protecting group. This combination provides a versatile platform for the synthesis of a wide range of functionalized molecules, making it highly valuable in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N,N-bis[2-(2-aminoethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3O4/c1-13(2,3)20-12(17)16(6-10-18-8-4-14)7-11-19-9-5-15/h4-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARODMFURCNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCN)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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